molecular formula C22H34N4O3 B5978506 1-(Azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol

1-(Azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol

Cat. No.: B5978506
M. Wt: 402.5 g/mol
InChI Key: ILKUJWLMKOUEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a methoxy group, and a pyrazole moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol typically involves multiple steps, including the formation of the azepane ring, the introduction of the methoxy group, and the attachment of the pyrazole moiety. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-(azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O3/c1-25-15-19(14-24-25)13-23-12-18-7-8-21(22(11-18)28-2)29-17-20(27)16-26-9-5-3-4-6-10-26/h7-8,11,14-15,20,23,27H,3-6,9-10,12-13,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKUJWLMKOUEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC(=C(C=C2)OCC(CN3CCCCCC3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.